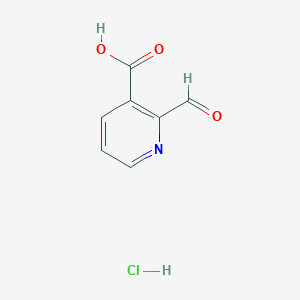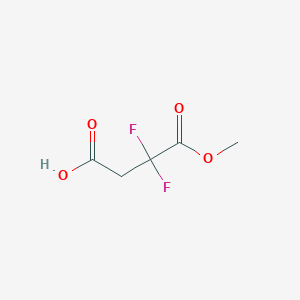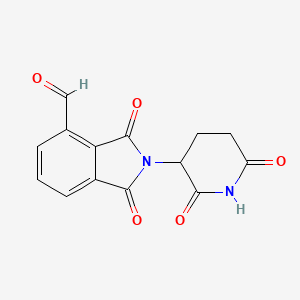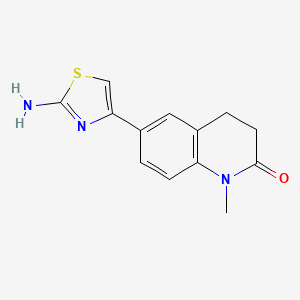
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, also known as 4-Fluoro-3-(2-fluoro-4-hydroxyphenyl)phenol or 4-Fluoro-3-hydroxy-2-fluorophenol, is a phenolic compound with a unique chemical structure. It has been studied for its potential medical applications and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied for its potential medical applications. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. In addition, it has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it has been found to have anti-cancer and anti-tumor activities, as well as anti-diabetic and anti-obesity effects.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and preventing the formation of harmful compounds. In addition, it is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it is believed to act as an anti-cancer and anti-tumor agent by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, it has been found to possess anti-cancer and anti-tumor activities. Furthermore, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is relatively simple and can be carried out in a variety of solvents. In addition, the reaction yields the desired compound in high yields with minimal side products. However, the reaction is sensitive to temperature and can produce side products if not carried out properly. Furthermore, the compound is unstable in the presence of light and air and must be stored in a cool, dark place.
Orientations Futures
There are several potential future directions for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol. These include further investigation into its potential medical applications, such as its anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, further research is needed to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Finally, further research is needed to explore its potential as an anti-cancer and anti-tumor agent.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied and reported in several papers. The most common synthesis method is the direct fluorination of 3-hydroxy-2-fluorophenol. This method has been reported to yield the desired compound in high yields with minimal side products. In addition, the reaction can be carried out in a variety of solvents, such as acetonitrile, toluene, and chloroform. The reaction is generally conducted at a temperature of 80-100 °C for 2-4 hours.
Propriétés
IUPAC Name |
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHRNBOHHBRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Difluoro-biphenyl-4,4'-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)
![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)




![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)
![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

